molecular formula C12H15ClN4OS B2648393 5-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-carboxamide CAS No. 2034342-86-2

5-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-carboxamide

Cat. No. B2648393
CAS RN: 2034342-86-2
M. Wt: 298.79
InChI Key: XDIJDPQFXRLZCI-UHFFFAOYSA-N
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Description

5-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This chemical compound is a thiophene derivative and has been synthesized using various methods.

Scientific Research Applications

Biocidal Properties

This compound is an isothiazolinone, a class of heterocycles used as biocides . These compounds have an active sulfur moiety that is able to oxidize thiol-containing residues, thereby effectively killing most aerobic and anaerobic bacteria .

Antifungal Activity

The compound has shown positive results in antifungal activity testing against two strains of fungus, namely Candida albicans and Rhizopus oryzae .

Use in Personal Care Products and Cosmetics

Methylchloroisothiazolinone is found in many water-based personal care products and cosmetics . It was first used in cosmetics in the 1970s .

Use in Industrial Processes

The compound is also used in glue production, detergents, paints, fuels, and other industrial processes .

Use as a Preservative

Methylchloroisothiazolinone may be used in combination with other preservatives including ethylparaben, benzalkonium chloride, bronopol, and phenoxyethanol .

Genotoxicity

The biocide gave positive results in genotoxicity tests in vitro in bacteria and in mammalian cells, both at gene and chromosome level .

Allergic Reactions

Methylchloroisothiazolinone can cause allergic reactions in some people . The first publication of the preservative as a contact allergen was in 1988 .

Use in Combination with Other Compounds

Methylchloroisothiazolinone is often used in combination with methylisothiazolinone, a mixture known as Kathon . It is known by the registered tradename Kathon CG when used in combination with methylisothiazolinone .

properties

IUPAC Name

5-chloro-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4OS/c1-8(2)9(7-17-14-5-6-15-17)16-12(18)10-3-4-11(13)19-10/h3-6,8-9H,7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIJDPQFXRLZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)thiophene-2-carboxamide

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